

Technical Guide: Vapor Pressure and Boiling Point of 1,1-Dichloroethane

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Compound of Interest

Compound Name: 1,1-Dichloroethane

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the fundamental physicochemical properties of **1,1-dichloroethane** (also known as ethylidene dichloride), with a specific focus on its vapor pressure and boiling point. Accurate data for these properties are critical for process design, safety assessments, and modeling in various research and development applications. This guide consolidates quantitative data, details common experimental protocols for their determination, and presents logical workflows through diagrams.

Physical and Chemical Properties of 1,1-Dichloroethane

1,1-Dichloroethane is a colorless, oily liquid with a characteristic chloroform-like odor.^{[1][2][3]} It is primarily used as a chemical intermediate and as a solvent for substances like paints and varnishes.^{[4][5]} A summary of its key properties is presented below.

Property	Value	Reference
Molecular Formula	C ₂ H ₄ Cl ₂	[6][7]
Molecular Weight	98.96 g/mol	[2][6]
Normal Boiling Point	57.3 °C (330.45 K)	[2][8]
Melting Point	-97 °C (-143 °F; 176 K)	[6][9][10]
Density	1.175 g/cm ³ at 20 °C	[2][8]
Vapor Pressure	230 mmHg at 25 °C	[2][8]
Flash Point	-12 °C (Closed Cup)	[2][8]
Solubility in Water	0.55 g/100 g at 20 °C	[2][8]
CAS Registry Number	75-34-3	[6][7]

Boiling Point

The normal boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure at sea level (760 mmHg or 1 atm). For **1,1-dichloroethane**, this value is consistently reported to be approximately 57.3 °C.

Reported Boiling Point	Pressure	Source
57.3 °C	760 mmHg	O'Neil et al. 2006[2][8]
57.2 °C	760 mmHg	Wikipedia[9]
135.1 °F (57.3 °C)	760 mmHg	NTP, 1992[1]
57 °C	Not Specified	Stenutz[6][10]

Vapor Pressure

Vapor pressure is a fundamental measure of a liquid's volatility. It is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase at a given temperature in a closed system. The relationship between temperature and vapor pressure is non-linear and can be modeled effectively using the Antoine equation.

Temperature	Vapor Pressure (mmHg)	Vapor Pressure (kPa)	Source
20 °C (68 °F)	182	24.26	NTP, 1992[1][3][9]
25 °C (77 °F)	227	30.26	Daubert, T.E., et al.[1]
25 °C (77 °F)	230	30.66	HSDB 2012[2][8]
25 °C (77 °F)	234	31.19	NTP, 1992[1]

The Antoine equation is a semi-empirical correlation that describes the relationship between vapor pressure and temperature. A common form of the equation is:

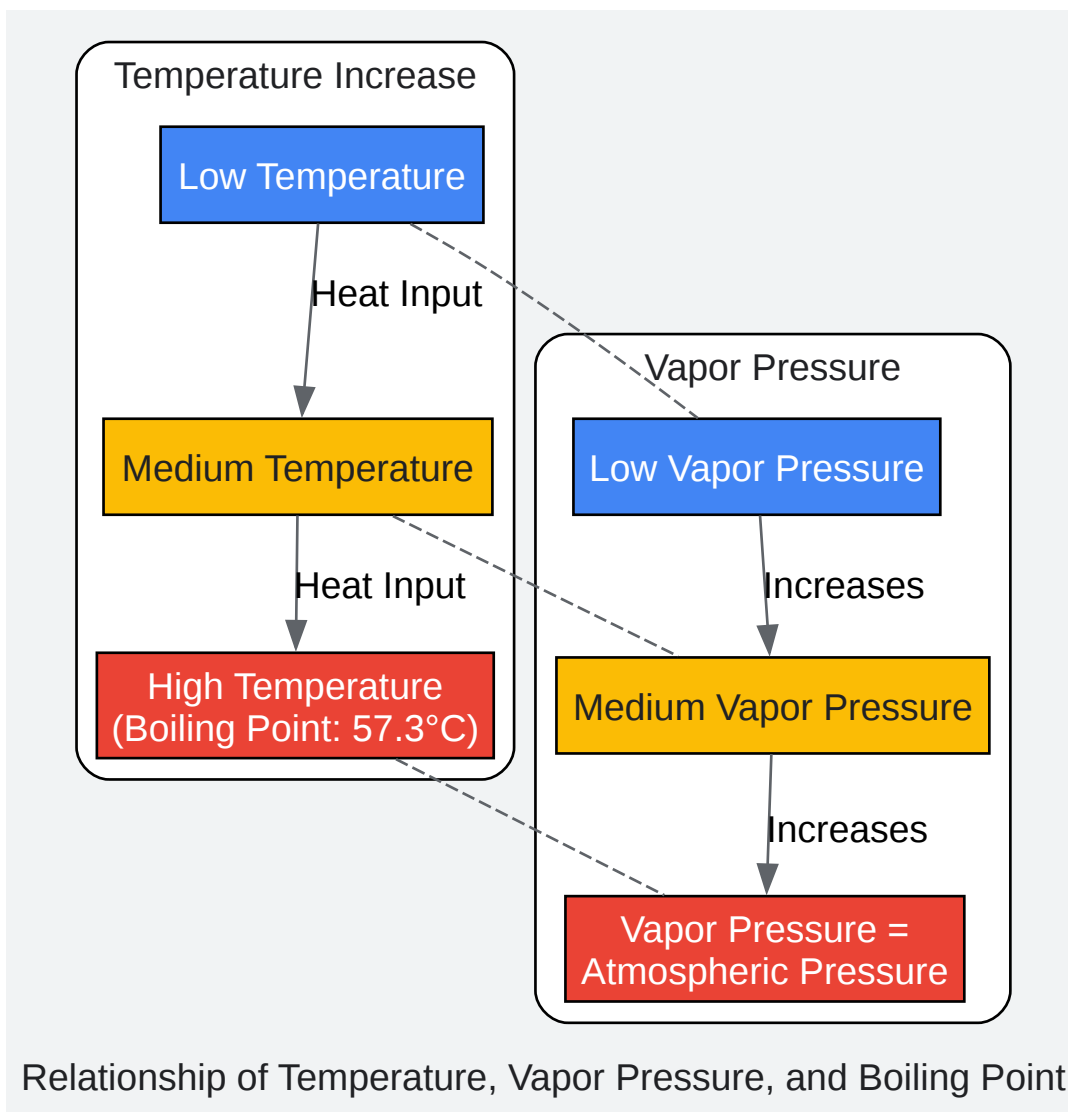
$$\log_{10}(P) = A - (B / (T + C))$$

Where:

- P is the vapor pressure in mmHg.
- T is the temperature in degrees Celsius (°C).
- A, B, C are substance-specific coefficients.

For **1,1-dichloroethane**, over a temperature range of -31 °C to 79 °C, the following coefficients can be used:

- A = 6.9853
- B = 1171.42
- C = 228.13



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Caption: Logical flow showing vapor pressure increasing with temperature until it equals atmospheric pressure at the boiling point.

Experimental Protocols

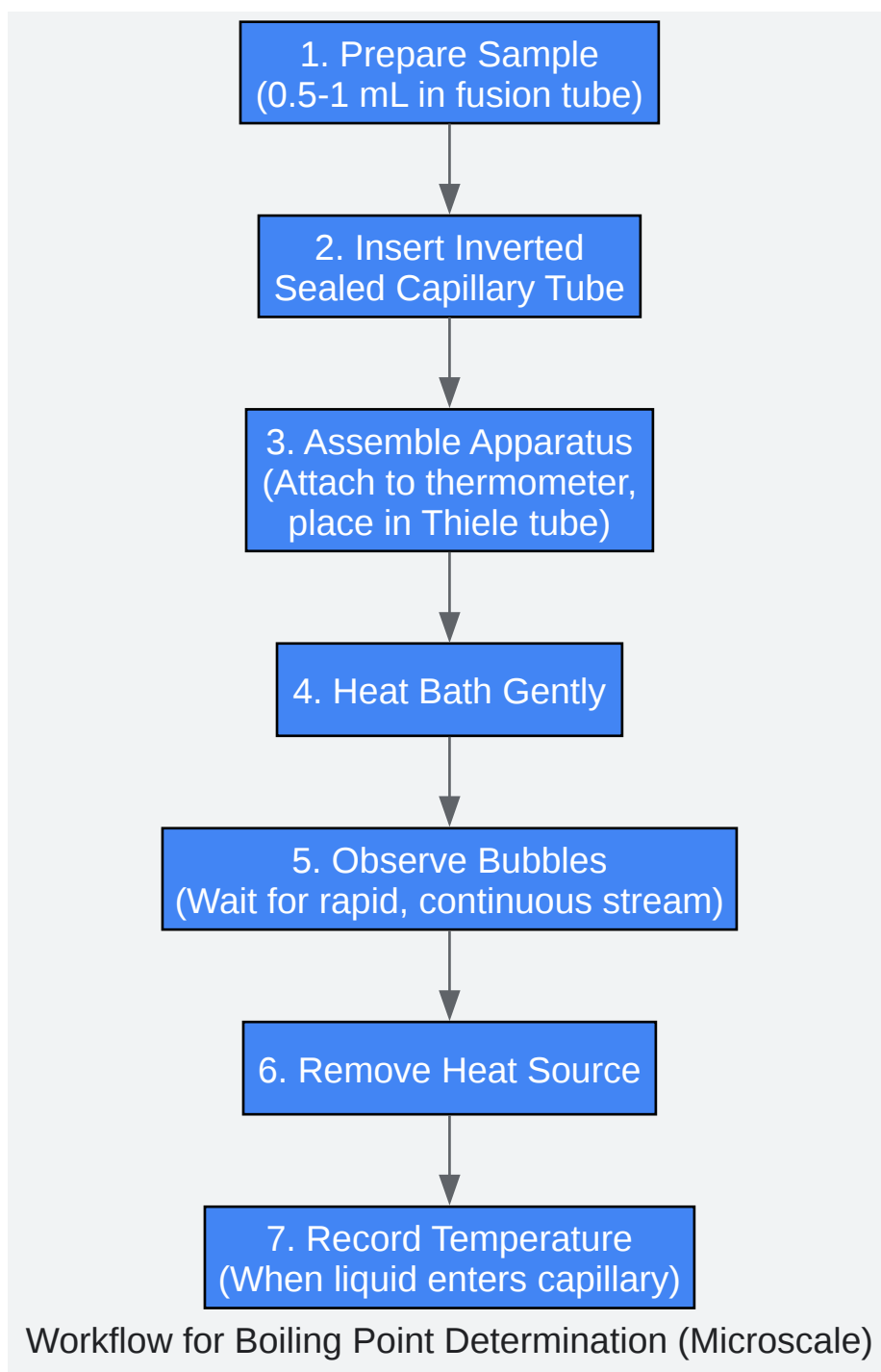
The following sections detail standardized laboratory procedures for determining the boiling point and vapor pressure of a substance like **1,1-dichloroethane**.

This method, often employing a Thiele tube, is suitable for small sample volumes and provides an accurate boiling point measurement.^{[11][12]} The principle relies on observing the

temperature at which the liquid's vapor pressure just exceeds the applied atmospheric pressure.

Methodology:

- Sample Preparation: Place a small amount (0.5-1 mL) of **1,1-dichloroethane** into a small test tube or fusion tube.
- Capillary Insertion: Insert a capillary tube, sealed at one end, into the liquid with the open end down.
- Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
- Heating: Place the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heat distribution.[\[12\]](#)
- Observation: Heat the bath gently. As the temperature rises, air trapped in the capillary tube will slowly exit. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[\[11\]](#)
- Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube is the boiling point.[\[11\]](#)



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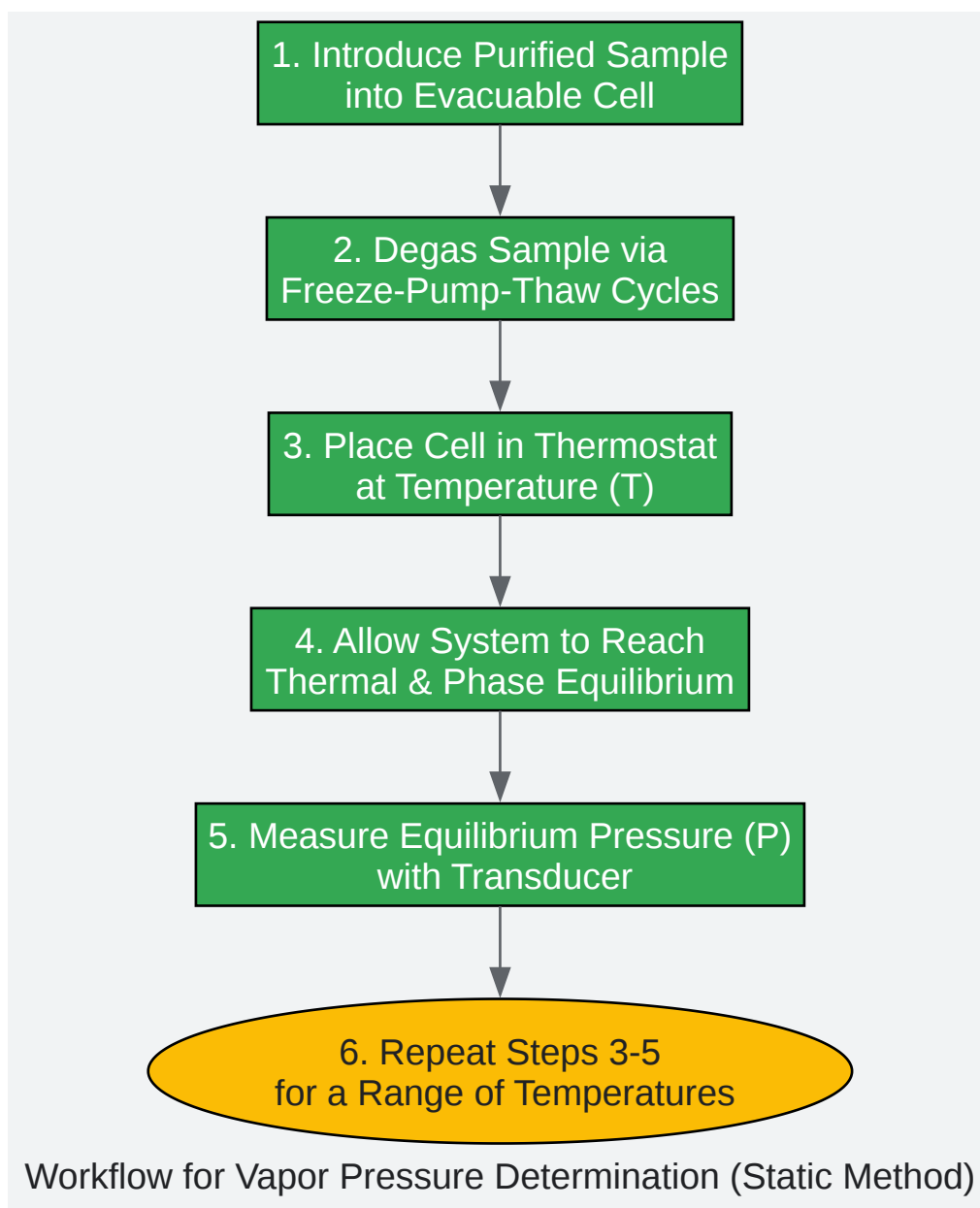
Caption: Experimental workflow for determining the boiling point using the microscale capillary method.

The static method is a direct technique for measuring vapor pressure.[13] It involves introducing a pure, degassed sample into an evacuated, temperature-controlled chamber and

measuring the equilibrium pressure.

Methodology:

- **Sample Purification:** Ensure the **1,1-dichloroethane** sample is of high purity, as impurities will affect the vapor pressure.
- **Apparatus Setup:** Introduce a small amount of the purified liquid into a sample cell connected to a vacuum line and a high-precision pressure transducer.
- **Degassing:** To remove dissolved atmospheric gases, perform several freeze-pump-thaw cycles.^[13]
 - **Freeze:** Freeze the sample using a cryogenic bath (e.g., liquid nitrogen).
 - **Pump:** Evacuate the headspace above the frozen solid to remove non-condensable gases.
 - **Thaw:** Close the system to the vacuum pump and allow the sample to thaw, releasing more dissolved gases into the headspace. Repeat this cycle at least three times.
- **Equilibration:** Place the sealed sample cell in a thermostat-controlled bath set to the desired temperature. Allow sufficient time for thermal and vapor-liquid equilibrium to be established.
- **Pressure Measurement:** Record the pressure reading from the transducer. This value is the vapor pressure of the sample at the set temperature.
- **Data Collection:** Repeat steps 4 and 5 for a range of different temperatures to generate a vapor pressure curve.



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Caption: Experimental workflow for determining vapor pressure using the static method.

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